molecular formula C8H4ClF3O2 B6358792 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 1783353-92-3

2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B6358792
CAS No.: 1783353-92-3
M. Wt: 224.56 g/mol
InChI Key: OJHGYXIYBWPHAZ-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for “4-(Trifluoromethyl)benzaldehyde” indicates that it is a combustible liquid, harmful if swallowed, and can cause skin and eye irritation . It is advised to avoid breathing vapors and contact with skin and eyes, and to handle and store under inert gas .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification .

Properties

IUPAC Name

2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHGYXIYBWPHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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